4-amino-N-(3-chlorophenyl)butanamide
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Overview
Description
4-Amino-N-(3-chlorophenyl)butanamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol This compound is characterized by the presence of an amino group, a chlorophenyl group, and a butanamide backbone
Preparation Methods
The synthesis of 4-amino-N-(3-chlorophenyl)butanamide typically involves the reaction of 3-chloroaniline with butanoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-N-(3-chlorophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-N-(3-chlorophenyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-chlorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-N-(3-chlorophenyl)butanamide can be compared with other similar compounds, such as:
4-Amino-N-(4-chlorophenyl)butanamide: Similar structure but with the chlorine atom in a different position.
4-Amino-N-(3-bromophenyl)butanamide: Similar structure but with a bromine atom instead of chlorine.
4-Amino-N-(3-fluorophenyl)butanamide: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the differences in their halogen substituents.
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-amino-N-(3-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H13ClN2O/c11-8-3-1-4-9(7-8)13-10(14)5-2-6-12/h1,3-4,7H,2,5-6,12H2,(H,13,14) |
InChI Key |
WKOVBRZPBRIECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCN |
Origin of Product |
United States |
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